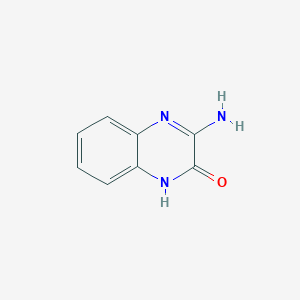

3-Aminoquinoxalin-2(1H)-one

概要

説明

3-Aminoquinoxalin-2(1H)-one is a chemical compound with the molecular formula C8H7N3O. It has been used in various chemical reactions, including the Rh(iii)-catalyzed synthesis of spiroquinoxalinone derivatives .

Synthesis Analysis

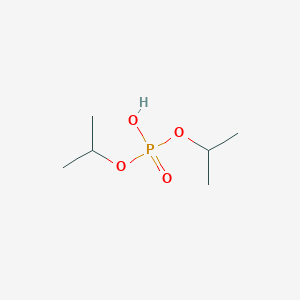

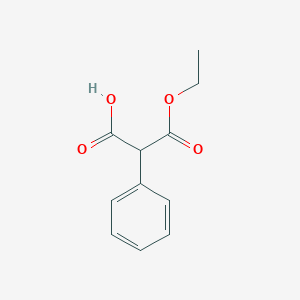

The synthesis of 3-Aminoquinoxalin-2(1H)-one has been achieved through various methods. One such method involves the Rh(iii)-catalyzed synthesis of spiroquinoxalinone derivatives from 3-arylquinoxalin-2(1H)-ones and alkynes via a C–H functionalization/ [3 + 2] annulation sequence . Another method involves the use of oxalomonoimidic acid dimethyl ester or oxalomonoimidic acid diethyl ester, chloro(methylimino)acetic acid ethyl ester, and other reagents .

Molecular Structure Analysis

The molecular structure of 3-Aminoquinoxalin-2(1H)-one consists of a quinoxaline core with an amino group at the 3-position and a carbonyl group at the 2-position.

Chemical Reactions Analysis

3-Aminoquinoxalin-2(1H)-one has been involved in various chemical reactions. For instance, it has been used in the Rh(iii)-catalyzed synthesis of spiroquinoxalinone derivatives . It has also been used in the K2S2O8 mediated C-3 arylation of quinoxalin-2(1H)-ones under metal-, photocatalyst- and light-free conditions .

科学的研究の応用

Regioselective C-3-Alkylation

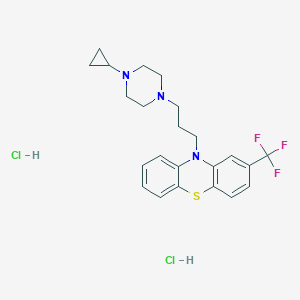

3-Aminoquinoxalin-2(1H)-one is used in the regioselective C-3-alkylation process . This process involves the cleavage of the C–N bond of amine derived Katritzky salts, which is enabled by continuous-flow photoredox catalysis . This method is efficient and transition metal-free, and it uses visible light . It has been demonstrated with a wide variety of alkyl amines, including both primary and secondary alkyls .

Electrochemical Decarboxylative C3 Alkylation

Another application of 3-Aminoquinoxalin-2(1H)-one is in the electrochemical decarboxylative C3 alkylation . This process uses N-hydroxyphthalimide esters derived from chain, cyclic, primary, secondary, and tertiary carboxylic acids . The protocol is metal- and additive-free and can be carried out under constant-current conditions .

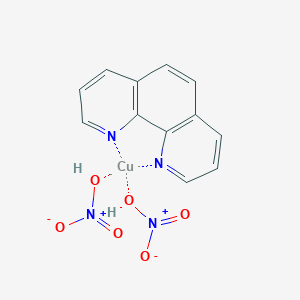

Copper-Catalysed Oxidative Amination

3-Aminoquinoxalin-2(1H)-one is also used in copper-catalysed oxidative C-3 amination . This process uses primary or secondary amines as the nitrogen sources . A wide variety of 3-aminoquinoxalin-2(1H)-ones can be prepared in this way, with good functional group tolerance .

作用機序

Target of Action

The primary target of 3-Aminoquinoxalin-2(1H)-one is the C-3 position of the quinoxalin-2(1H)-one molecule . This target plays a crucial role in the compound’s interaction with other molecules, particularly in reactions involving amination .

Mode of Action

3-Aminoquinoxalin-2(1H)-one interacts with its targets through a process known as oxidative amination . This involves the addition of an amine group to the C-3 position of the quinoxalin-2(1H)-one molecule . The reaction is facilitated by copper catalysis .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminoquinoxalin-2(1H)-one is the C–H functionalization pathway . This pathway involves the formation of new bonds (C–C, C–N, C–P, C–S, and C–O) via the functionalization of the C–H bond of the quinoxalin-2(1H)-one molecule . The downstream effects of this pathway include the creation of a wide variety of functionalized quinoxalin-2(1H)-one derivatives .

Pharmacokinetics

The compound’s high yield in reactions suggests that it may have good bioavailability.

Result of Action

The result of 3-Aminoquinoxalin-2(1H)-one’s action is the formation of a wide variety of 3-aminoquinoxalin-2(1H)-one derivatives . These derivatives are formed with good functional group tolerance , indicating that the compound’s action can result in a diverse range of molecular structures.

Action Environment

The action of 3-Aminoquinoxalin-2(1H)-one is influenced by various environmental factors. For instance, the copper-catalysed oxidative amination reaction is performed under mild reaction conditions , suggesting that the compound’s action, efficacy, and stability may be sensitive to temperature and other environmental conditions.

将来の方向性

Future developments of reactions involving 3-Aminoquinoxalin-2(1H)-one are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

特性

IUPAC Name |

3-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBADXPVZMYLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406176 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinoxalin-2(1H)-one | |

CAS RN |

35015-91-9 | |

| Record name | 3-amino-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

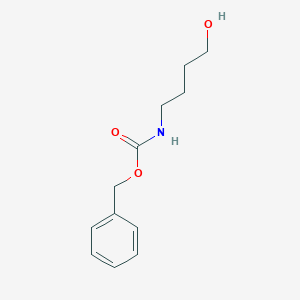

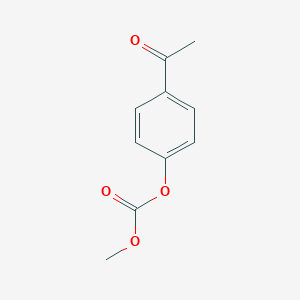

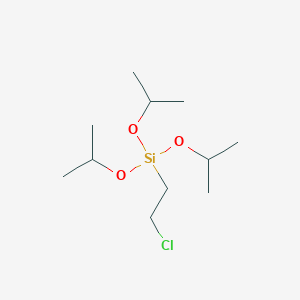

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key challenges in synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones?

A: Synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones often leads to the formation of regioisomers, posing a significant challenge. The specific isomer formed depends on the reactivity of the ring-closure reagent used in the synthesis. [] For example, using reagents like oxalomonoimidic acid esters or chloro(methylimino)acetic acid ethyl ester can lead to different ratios of isomers. []

Q2: How can NMR spectroscopy be used to distinguish between isomers of 3-aminoquinoxalin-2(1H)-one?

A: NMR techniques, specifically ¹H, ¹³C, and ¹⁵N NMR, are invaluable for identifying and characterizing the different isomers of 3-aminoquinoxalin-2(1H)-one. [, ] These techniques provide detailed information about the arrangement of atoms within the molecule, allowing researchers to differentiate between isomers based on their unique spectral signatures.

Q3: What unexpected regioselectivity is observed during the nitration of 3-aminoquinoxalin-2(1H)-ones?

A: Nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones unexpectedly favors substitution at the 8-position, regardless of the electronic or steric effects of substituents on the aromatic ring or the amino group. [] This regioselectivity, confirmed through theoretical calculations and NMR studies, suggests that the nitronium ion preferentially attacks the monoprotonated form of the molecule at the 8-position. []

Q4: Can you describe an efficient method for synthesizing 3-aminoquinoxalin-2(1H)-ones?

A: A highly effective and practical approach involves a copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones using readily available primary or secondary amines. [] This method offers several advantages, including high atom economy, simple operation, mild reaction conditions, and impressive yields of up to 98%. []

Q5: What alternative, metal-free approach exists for synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones?

A: A recently developed method utilizes visible light and a rhodamine B catalyst to promote the amidation of quinoxalin-2(1H)-ones with amides. [] This approach, conducted under mild, metal-free conditions using air as an oxidant, offers a sustainable and efficient route to diverse N-acylated 3-aminoquinoxalin-2(1H)-one derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)